1-(4-Benzhydrylpiperazin-1-yl)-3-(cyclopentyloxy)propan-2-ol dihydrochloride
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Overview
Description
1-(4-Benzhydrylpiperazin-1-yl)-3-(cyclopentyloxy)propan-2-ol dihydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzhydryl group attached to a piperazine ring, which is further linked to a cyclopentyloxy group through a propanol chain. The dihydrochloride form indicates that it is a salt, which can enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzhydrylpiperazin-1-yl)-3-(cyclopentyloxy)propan-2-ol dihydrochloride typically involves multiple steps:
Formation of the Benzhydrylpiperazine Intermediate: This step involves the reaction of benzhydryl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Attachment of the Propanol Chain: The benzhydrylpiperazine intermediate is then reacted with 3-chloropropanol in the presence of a base like potassium carbonate. This reaction is typically conducted in an organic solvent such as acetonitrile under reflux conditions.
Introduction of the Cyclopentyloxy Group: The final step involves the reaction of the intermediate with cyclopentanol in the presence of a strong acid catalyst like sulfuric acid. This reaction is usually performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzhydrylpiperazin-1-yl)-3-(cyclopentyloxy)propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopentyloxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium iodide in acetone, ammonia in ethanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halides or substituted amines.
Scientific Research Applications
1-(4-Benzhydrylpiperazin-1-yl)-3-(cyclopentyloxy)propan-2-ol dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(4-Benzhydrylpiperazin-1-yl)-3-(cyclopentyloxy)propan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The benzhydryl group can interact with receptors in the central nervous system, potentially modulating neurotransmitter release and signal transduction. The piperazine ring may also play a role in binding to specific proteins or enzymes, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1-(4-Benzhydrylpiperazin-1-yl)-3-(cyclohexyloxy)propan-2-ol: Similar structure but with a cyclohexyloxy group instead of a cyclopentyloxy group.
1-(4-Benzhydrylpiperazin-1-yl)-3-(methoxy)propan-2-ol: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
Uniqueness
1-(4-Benzhydrylpiperazin-1-yl)-3-(cyclopentyloxy)propan-2-ol dihydrochloride is unique due to the presence of the cyclopentyloxy group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-3-cyclopentyloxypropan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O2.2ClH/c28-23(20-29-24-13-7-8-14-24)19-26-15-17-27(18-16-26)25(21-9-3-1-4-10-21)22-11-5-2-6-12-22;;/h1-6,9-12,23-25,28H,7-8,13-20H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZIVDISEHEYRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCC(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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